molecular formula C18H24ClNO3 B3426486 Dobutamine Hydrochloride CAS No. 52663-81-7

Dobutamine Hydrochloride

Cat. No.: B3426486
CAS No.: 52663-81-7
M. Wt: 337.8 g/mol
InChI Key: BQKADKWNRWCIJL-UHFFFAOYSA-N
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Description

Dobutamine hydrochloride is a synthetic catecholamine derivative with selective β1-adrenergic receptor agonism, primarily used as a cardiotonic agent. Its molecular formula is $ \text{C}{18}\text{H}{24}\text{ClNO}_3 $, and it functions by increasing myocardial contractility and cardiac output without significantly elevating heart rate at therapeutic doses . Clinically, it is administered intravenously for acute decompensated heart failure, post-cardiac surgery recovery, and stress echocardiography .

Properties

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKADKWNRWCIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964383
Record name DL-Dobutamine hydrochloride
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Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

49745-95-1, 52663-81-7
Record name Dobutamine hydrochloride
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Record name Dobutamine hydrochloride [USAN:USP:BAN:JAN]
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Record name Dobutamine hydrochloride
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Record name DL-Dobutamine hydrochloride
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Record name 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride
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Record name DOBUTAMINE HYDROCHLORIDE
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Chemical Reactions Analysis

Dobutamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Dobutamine can be oxidized to form quinones, which are less active.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the aromatic ring, especially under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound .

Scientific Research Applications

Cardiogenic Shock and Heart Failure

Dobutamine is primarily indicated for the treatment of acute heart failure and cardiogenic shock . It is effective in increasing cardiac output in patients with depressed contractility due to conditions such as myocardial infarction or post-surgical recovery. The drug acts by stimulating beta-1 adrenergic receptors, leading to increased myocardial contractility without significantly elevating systemic vascular resistance .

  • FDA-Approved Uses :
    • Short-term management of heart failure.
    • Support during cardiac procedures.
    • Treatment of cardiogenic shock.

Pharmacologic Stress Testing

Dobutamine is commonly used as a pharmacologic agent in stress testing for patients unable to perform physical exercise. It induces stress on the heart, allowing for the assessment of coronary artery disease through echocardiography .

Off-Label Uses

  • Palliative Care : In patients with advanced heart failure not suitable for mechanical support or transplantation, dobutamine can provide symptomatic relief.
  • Severe Systolic Dysfunction : Continuous intravenous administration can maintain systemic blood flow and protect against organ damage in critically ill patients .

Veterinary Medicine

Dobutamine is also utilized in veterinary practices, particularly for managing hypotension during anesthesia in dogs. Studies have shown its efficacy in improving cardiac function and stabilizing blood pressure during surgical procedures .

Clinical Efficacy

A retrospective study compared dobutamine with milrinone in managing acute decompensated heart failure. While both agents improved hemodynamics, no significant differences were observed in hospital length of stay or mortality rates between the two groups .

Study ParameterDobutamine GroupMilrinone Group
Median Hospital Stay (days)56
30-Day Rehospitalization Rate (%)2022
All-Cause Mortality (%)1012

Pediatric Considerations

In pediatric patients, dobutamine's hemodynamic responses can differ from adults. A study indicated that while cardiac output increased, systemic vascular resistance tended to decrease less significantly than in adults .

Safety and Monitoring

While dobutamine is generally considered safe, it requires careful monitoring due to potential side effects such as tachycardia and increased myocardial oxygen demand. Patients receiving dobutamine should be monitored for signs of arrhythmias or hypotension, particularly when administered intravenously .

Comparison with Similar Compounds

Mechanism of Action :

  • Primary Target: β1-adrenergic receptors in the myocardium, leading to enhanced inotropy.
  • Secondary Effects : Weak activity at β2- and α1-adrenergic receptors, contributing to mild vasodilation or vasoconstriction depending on dosage .

Formulation and Stability :

  • Standard formulations include 12.5 mg/mL dobutamine hydrochloride with sodium metabisulfite (0.075 mg/mL) as an antioxidant, adjusted to pH 4.5–5.5 using hydrochloric acid .
  • Stability studies confirm compatibility with 0.9% sodium chloride and 5% dextrose solutions for up to 24 hours under controlled conditions .

Comparison with Similar Compounds

This compound vs. Dopexamine Hydrochloride

Pharmacological Profile :

Parameter This compound Dopexamine Hydrochloride
Primary Mechanism β1-adrenergic agonist β2-adrenergic + DA1-dopaminergic agonist
Hemodynamic Effects ↑ Cardiac output, ↑ systolic BP Vasodilation, moderate inotropy
Clinical Use Acute heart failure, stress tests Acute CHF with renal impairment
Key Limitations Tachycardia, arrhythmias Hypotension, limited inotropy

Research Findings :

  • In patients with chronic heart failure, dopexamine produced intermediate hemodynamic effects compared to dobutamine (β1-selective) and sodium nitroprusside (pure vasodilator). Dobutamine increased systolic aortic pressure by 15%, while dopexamine reduced systemic vascular resistance by 25% without affecting diastolic pressure .
  • A study comparing peak effects in severe CHF patients showed dopexamine had significantly lower left ventricular stroke work index (20 ± 9 vs. 27 ± 15 g·m·m⁻²) and cardiac power output (0.71 ± 0.36 vs. 0.93 ± 0.46 W) compared to dobutamine, highlighting its vasodilatory dominance .

This compound vs. Dopamine Hydrochloride

Pharmacological Profile :

Parameter This compound Dopamine Hydrochloride
Primary Mechanism β1-adrenergic agonist Dopaminergic (D1/D2) + β/α agonist
Dose-Dependent Effects Consistent inotropy Renal vasodilation (low dose), inotropy + vasoconstriction (high dose)
Clinical Use Cardiogenic shock Shock, renal perfusion enhancement
Key Limitations Limited vasodilation Arrhythmias, hypertension

Research Findings :

  • Dopamine’s effects vary with dosage: low doses (1–3 μg/kg/min) activate dopaminergic receptors (renal perfusion), while higher doses (>10 μg/kg/min) stimulate α-adrenergic receptors, risking hypertension . Dobutamine, in contrast, maintains β1 selectivity across therapeutic ranges (2–20 μg/kg/min) .

This compound vs. Sodium Nitroprusside

Pharmacological Profile :

Parameter This compound Sodium Nitroprusside
Primary Mechanism β1-adrenergic agonist Nitric oxide donor (vasodilator)
Hemodynamic Effects ↑ Cardiac output, mild BP changes Profound vasodilation, ↓ BP
Clinical Use Heart failure with low output Hypertensive crisis
Key Limitations Arrhythmias Cyanide toxicity, hypotension

Research Findings :

  • In a comparative study, sodium nitroprusside reduced pulmonary capillary wedge pressure by 35% but caused a 20% increase in heart rate, whereas dobutamine improved cardiac index by 40% without significant tachycardia .

Biological Activity

Dobutamine hydrochloride, a synthetic catecholamine, is primarily utilized in clinical settings as a positive inotropic agent. It is especially effective in managing acute heart failure and other conditions where enhanced cardiac output is necessary. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant case studies.

Dobutamine exerts its effects predominantly through the stimulation of beta-1 adrenergic receptors in the heart. This leads to:

  • Increased Myocardial Contractility : Dobutamine enhances the force of heart muscle contractions, thereby improving stroke volume and cardiac output.
  • Mild Chronotropic Effects : It may cause a slight increase in heart rate but is less pronounced compared to other agents like isoproterenol.
  • Vasodilatory Effects : While primarily a beta-1 agonist, dobutamine also exhibits some beta-2 activity, which can lead to peripheral vasodilation and a reduction in systemic vascular resistance (SVR) .

Pharmacokinetics

The pharmacokinetic profile of dobutamine includes:

  • Onset of Action : Rapid onset within 1 to 2 minutes post-administration.
  • Peak Effect : Maximum effects may take up to 10 minutes to manifest.
  • Half-Life : Approximately 2 minutes due to rapid metabolism primarily via catechol-O-methyltransferase.
  • Metabolism : The main metabolic pathways include methylation and conjugation, with inactive metabolites such as 3-O-methyl dobutamine being excreted through urine .

Clinical Applications

Dobutamine is indicated for various conditions, including:

  • Acute Heart Failure : To improve cardiac output in patients with reduced contractility.
  • Cardiogenic Shock : As a temporary support measure following myocardial infarction or cardiac surgery.
  • Decompensated Heart Failure : In cases where patients exhibit symptoms of pulmonary congestion due to increased ventricular filling pressures .

Study 1: Dobutamine in Equine Medicine

A study conducted on horses demonstrated that dobutamine administration significantly increased oxygen delivery and femoral arterial blood flow indices. The results indicated notable improvements in cardiovascular function without significant changes in cardiac index (CI) between treatment groups .

Treatment GroupOxygen Delivery (CaO2)LFAFI ChangeRFAFI Change
ACP+Increased (P=0.03)Increased (P=0.03)No significant change (P>0.4)
ACP–Increased (P=0.02)Increased (P=0.04)Increased (P=0.009)

Study 2: Comparative Analysis with Milrinone

A retrospective study compared dobutamine with milrinone for managing acute decompensated heart failure. Key findings included no statistically significant differences in hospital length of stay or rehospitalization rates between the two groups, suggesting similar efficacy profiles .

Study 3: Oral Administration Effects

An investigation into oral dobutamine demonstrated its potential benefits for patients with persistent circulatory failure, although further research is needed to establish its efficacy compared to intravenous administration .

Safety Profile and Side Effects

While dobutamine is generally well-tolerated, potential side effects include:

  • Tachycardia : Approximately 10% of patients may experience an increase in heart rate exceeding 30 bpm.
  • Hypertension : Due to increased myocardial contractility.
  • Arrhythmias : Risk associated with excessive stimulation of beta receptors.
  • Nausea and Vomiting : Common adverse reactions due to its sympathomimetic effects .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for assessing Dobutamine Hydrochloride purity in pharmacological research?

  • Methodological Answer : Purity assessment typically employs chromatographic and spectroscopic techniques.

  • Thin-Layer Chromatography (TLC) : Used to detect related substances. A sample solution (0.10 g in 10 mL methanol) is compared against a diluted standard (1:200) on silica gel plates. Development with chloroform/methanol/formic acid (78:22:5) and iodine vapor visualization ensures impurities do not exceed 0.5% .
  • HPLC/UV-Vis Spectrophotometry : Quantifies active ingredient and impurities. USP monographs specify using a C18 column, phosphate buffer (pH 3.0), and UV detection at 280 nm. System suitability requires resolution ≥2.0 between dobutamine and 5-(hydroxymethyl)furfural .
  • Loss on Drying : ≤0.30% after 3 hours at 105°C .

Q. How does this compound interact with adrenergic receptors, and what are the implications for experimental design?

  • Methodological Answer : Dobutamine primarily activates β1-adrenergic receptors (β1-AR) with weaker activity at β2-AR and α1-AR .

  • In Vitro Binding Assays : Use radiolabeled ligands (e.g., 3^3H-CGP 12177) in isolated cardiomyocytes or transfected cell lines to quantify receptor affinity.
  • Functional Studies : Measure cAMP production (β1-AR) or calcium flux (α1-AR) in HEK293 cells. Note that β1 selectivity may vary with concentration, requiring dose-response curves (0.1–100 µM) .
  • Implications : Control for off-target effects by co-administering selective antagonists (e.g., atenolol for β1-AR) .

Q. What are the key stability considerations for this compound in solution during in vitro experiments?

  • Methodological Answer : Stability depends on pH, temperature, and solvent compatibility.

  • pH Range : Optimal stability at pH 2.5–5.5. Avoid alkaline solutions (e.g., 5% sodium bicarbonate) to prevent degradation .
  • Solubility : Use 5% dextrose or 0.9% saline for intravenous preparations. Sonication improves solubility in aqueous buffers (20 mg/mL) .
  • Storage : Store lyophilized powder at -20°C. Solutions are stable for 24 hours at 4°C but degrade rapidly at room temperature due to oxidation (add 0.2 mg/mL sodium metabisulfite as antioxidant) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound receptor selectivity across different studies?

  • Methodological Answer : Discrepancies arise from model systems (e.g., species differences) or assay conditions.

  • Cross-Validation : Compare receptor binding (radioligand assays) with functional responses (e.g., contractility in isolated heart models). For example, β1 selectivity in humans may differ from rodent models due to receptor density variations .
  • Dose Optimization : Use lower concentrations (0.1–1 µM) to isolate β1 effects; higher doses (>10 µM) may activate α1-AR, increasing vascular resistance .

Q. What methodologies are recommended for quantifying trace impurities in this compound batches, and how do these impact experimental reproducibility?

  • Methodological Answer : Impurities (e.g., degradation products) are quantified via:

  • HPLC with UV Detection : USP methods specify a C18 column, mobile phase of acetonitrile/pH 3.0 phosphate buffer (15:85), and 280 nm detection. Impurities must not exceed 1.0% total .
  • TLC Comparative Analysis : Spot sample vs. standard solutions (1:250 dilution) on cellulose plates. Develop with 1-propanol/water/acetic acid (16:8:1) and quantify using densitometry .
  • Impact : Batch-to-batch variability in impurities (e.g., residual solvents) can alter pharmacokinetics. Pre-screening batches via HPLC ensures consistency in animal studies .

Q. What experimental design strategies are critical when assessing this compound's inotropic effects in animal models with heart failure?

  • Methodological Answer : Key considerations include:

  • Model Selection : Use pressure-overload (e.g., transverse aortic constriction) or ischemic heart failure models (e.g., coronary ligation in rodents). Tgαq*44 mice are validated for β1-AR studies .
  • Dosing Protocol : Intraperitoneal injection at 0.15–20 mg/kg, with continuous ECG monitoring. Titrate to achieve 10–20% increase in cardiac output without exceeding heart rate thresholds (e.g., +30 bpm) .
  • Endpoint Measures : Monitor left ventricular ejection fraction (echocardiography), plasma cAMP levels, and troponin-I to distinguish inotropic effects from ischemia .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and WHMIS 2015 guidelines:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and N95 masks to avoid inhalation of powders .
  • Engineering Controls : Use fume hoods for weighing and solution preparation. Decontaminate spills with 70% ethanol and absorbent materials .
  • Waste Disposal : Collect residues in sealed containers for incineration. Do not discharge into waterways due to aquatic toxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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